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Compound of Interest

Compound Name: SM-164

Cat. No.: B1681016

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Inhibitor of Apoptosis (IAP) antagonist SM-
164 with other relevant compounds, focusing on its binding specificity and functional
consequences. The data presented is compiled from peer-reviewed studies to facilitate an
objective assessment of SM-164 for research and drug development purposes.

Introduction to SM-164

SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of
Caspases) mimetic.[1][2][3] As a bivalent compound, it is designed to interact with multiple
Baculoviral IAP Repeat (BIR) domains of IAP proteins simultaneously, leading to enhanced
affinity and functional activity compared to its monovalent counterparts.[4][5] SM-164's
mechanism of action involves the concurrent targeting of cellular IAP (clAP)-1 and clAP-2 for
degradation and the direct neutralization of X-linked IAP (XIAP), a potent caspase inhibitor.
This dual action efficiently removes the brakes on apoptosis, making SM-164 a promising
candidate for cancer therapy.

Binding Affinity and Specificity

The specificity of SM-164 has been quantitatively assessed against key IAP family members,
primarily XIAP, clAP-1, and clAP-2. The tables below summarize the binding affinities (Ki and
IC50 values) of SM-164 in comparison to the monovalent Smac mimetic, SM-122.
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Table 1: Comparative Binding Affinities (Ki) of Smac Mimetics for IAP Proteins

Compound XIAP (BIR2-BIR3) clAP-1 (BIR2-BIR3)  cIAP-2 (BIR3)
SM-164 0.56 nM 0.31 nM 1.1nM
SM-122 182 nM 2.7nM 1.9 nM

Data sourced from Lu
et al., 2008.

Table 2: IC50 Values of SM-164 for IAP Proteins

Compound XIAP (BIR2-BIR3)

SM-164 1.39 nM

Data sourced from MedchemExpress and

Selleck Chemicals.

As the data indicates, the bivalent nature of SM-164 confers a significantly higher binding
affinity for XIAP, being approximately 300 times more potent than its monovalent counterpart,
SM-122. While both compounds exhibit high affinity for clAP-1 and clAP-2, SM-164 is roughly 9
times more potent for clAP-1 than SM-122. This enhanced potency in binding to and
antagonizing XIAP is a key differentiator for SM-164 and is attributed to its ability to
concurrently engage multiple BIR domains.

Functional Consequences of IAP Antagonism

The high binding affinity of SM-164 translates to potent functional activity in cellular contexts.

 Induction of Apoptosis: SM-164 is a potent inducer of apoptosis in various cancer cell lines,
with activity observed at concentrations as low as 1 nM. This is a direct consequence of its
ability to relieve XIAP-mediated inhibition of caspases and promote the degradation of clAP-
1/2, which in turn facilitates TNFa-dependent apoptosis.

» CIAP Degradation: SM-164 efficiently induces the rapid degradation of clAP-1 and clAP-2.
This action removes a critical blockade in the TNFa signaling pathway, sensitizing cancer
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cells to apoptosis.

o XIAP Antagonism: A major advantage of SM-164 is its potent antagonism of XIAP. By binding
to the BIR2 and BIR3 domains of XIAP, SM-164 displaces and allows for the activation of
effector caspases-3 and -7, as well as the initiator caspase-9.

Experimental Protocols

The binding affinity data presented in this guide was primarily generated using Fluorescence
Polarization (FP)-based competitive binding assays.

Principle: This assay measures the change in polarization of fluorescently labeled probes
(tracers) upon binding to a target protein. Unlabeled compounds (like SM-164) compete with
the tracer for binding to the IAP protein, causing a decrease in fluorescence polarization.

General Protocol Outline:

« Reagents:

o

Recombinant IAP proteins (e.g., XIAP BIR2-BIR3, clAP-1 BIR3).

o

Fluorescently labeled Smac-mimetic tracer (e.g., SM5F).

[¢]

Test compounds (e.g., SM-164, SM-122) at various concentrations.

[¢]

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 ug/ml bovine gamma
globulin; 0.02% sodium azide).

e Procedure:

o

A fixed concentration of the IAP protein and the fluorescent tracer are incubated in the
assay buffer.

o

Serial dilutions of the test compound are added to the mixture.

o

The reaction is incubated to reach equilibrium.

[¢]

Fluorescence polarization is measured using a suitable plate reader.
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o Data Analysis:

o The IC50 value, the concentration of the test compound that displaces 50% of the tracer,
is determined by fitting the data to a sigmoidal dose-response curve.

o The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation,
which takes into account the concentration of the tracer and its dissociation constant (Kd)
for the IAP protein.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling
pathway affected by SM-164 and a typical experimental workflow for assessing its binding
affinity.
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Caption: SM-164 induced apoptosis signaling pathway.
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Caption: Fluorescence Polarization assay workflow.

Conclusion

SM-164 demonstrates high specificity and potent binding affinity for XIAP, clAP-1, and clAP-2.
Its bivalent nature provides a significant advantage over monovalent Smac mimetics,
particularly in its ability to effectively antagonize XIAP. This dual mechanism of inducing clAP
degradation and inhibiting XIAP makes SM-164 a powerful tool for studying IAP biology and a
promising candidate for further development as an anti-cancer therapeutic. The provided data
and protocols offer a solid foundation for researchers to design and interpret experiments
involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Specificity of SM-164 for
IAP Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681016#assessing-the-specificity-of-sm-164-for-iap-
proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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